3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine
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Overview
Description
3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine is a complex organic compound that features a combination of fluorobenzyl, sulfonyl, piperazine, and imidazo[1,2-a]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine typically involves multi-step procedures. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions, often using fluorobenzyl halides.
Coupling with Imidazo[1,2-a]pyridine: The final step involves coupling the piperazine derivative with imidazo[1,2-a]pyridine under basic conditions, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Fluorobenzyl halides, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways and processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluorinated Pyridines: Compounds like 2-, 3-, and 4-fluoropyridines share structural similarities and are used in similar applications.
Piperazine Derivatives: Compounds such as trimetazidine and ranolazine also contain piperazine moieties and exhibit similar biological activities.
Imidazo[1,2-a]pyrazines: These compounds have a similar core structure and are used in drug development.
Uniqueness
3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[[4-[(4-fluorophenyl)methylsulfonyl]piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c20-17-6-4-16(5-7-17)15-27(25,26)23-11-9-22(10-12-23)14-18-13-21-19-3-1-2-8-24(18)19/h1-8,13H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRWPNHDHKKHGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C3N2C=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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